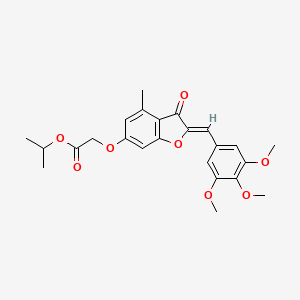
(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.464. The purity is usually 95%.
BenchChem offers high-quality (Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alkali-labile Amino-protecting Groups
The development of new amino-protecting groups stable under specific conditions but removable in a slightly alkaline medium is essential for peptide synthesis. One example is the 4-Isopropyloxycarbonyloxybenzyloxycarbonyl, Z(4-PriOCO), which offers stability under conditions that cleave other protecting groups but can be removed via a 1,6-elimination, by hydrogenolysis, or by HBr in acetic acid (Wakselman & Guibe-jampel, 1973).
N-heterocyclic Carbenes in Transesterification/Acylation
N-heterocyclic carbenes (NHC) have been identified as efficient catalysts in the transesterification between esters and alcohols, facilitating the acylation of alcohols with vinyl acetate at room temperature. This property highlights the versatility of NHCs in organic synthesis, applicable to compounds with ester functional groups (Grasa, Kissling, & Nolan, 2002).
Hepatoprotective and Chemoprotective Activities
Certain isopropyl-2-(1,3-dithietane-2-ylidene) derivatives have been synthesized for their hepatoprotective properties and tested for chemoprotective activity against carcinogens like benzo[a]pyrene. These findings suggest potential applications in developing therapeutic agents for liver diseases and cancer prevention (Surh, Shlyankevich, Lee, & Yoo, 1996).
Synthesis and Biological Evaluation of Derivatives
Research on the synthesis and biological evaluation of novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives for anti-inflammatory and antimicrobial activities indicates the potential for developing new therapeutic compounds (Kotaiah, Krishna, Raju, Rao, Jonnalagadda, & Maddila, 2012).
Schiff Base-type Zinc(II) Complexes
The synthesis and characterization of Schiff base-type Zinc(II) complexes have implications for material science and catalysis. Such research explores the structural, spectroscopic properties, and electronic structure of novel complexes, which could lead to applications in catalysis and material design (Chai, Zhang, Chen, Li, & Tang, 2016).
Propriétés
IUPAC Name |
propan-2-yl 2-[[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(2)31-21(25)12-30-16-7-14(3)22-17(11-16)32-18(23(22)26)8-15-9-19(27-4)24(29-6)20(10-15)28-5/h7-11,13H,12H2,1-6H3/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSAQABMXRUJE-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2576710.png)
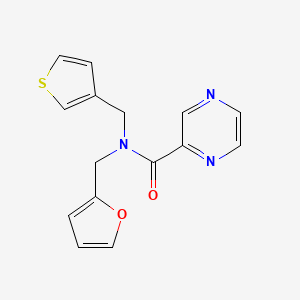
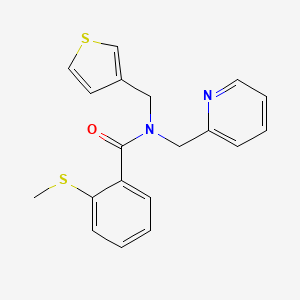
![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2576717.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2576718.png)
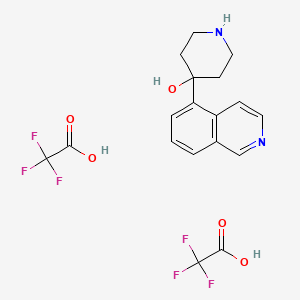
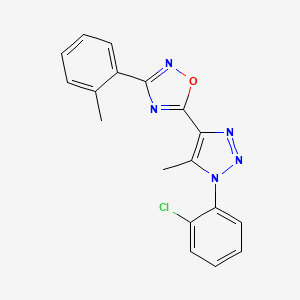
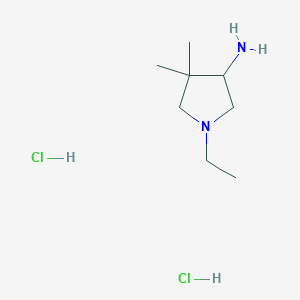
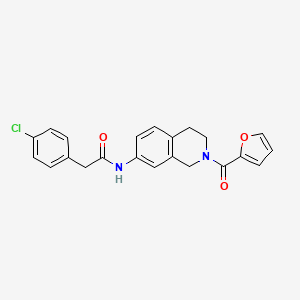
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)
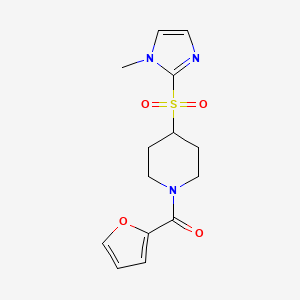
![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)